molecular formula C15H12O B2769870 5,11-Dihydro-10H-dibenzo[a,d][7]annulen-10-one CAS No. 6374-70-5

5,11-Dihydro-10H-dibenzo[a,d][7]annulen-10-one

Cat. No.: B2769870
CAS No.: 6374-70-5
M. Wt: 208.26
InChI Key: MGHDAAZPFFNACM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,11-Dihydro-10H-dibenzoa,dannulen-10-one is an organic compound belonging to the class of dibenzocycloheptenones This compound is characterized by a fused ring system that includes two benzene rings and a seven-membered ring containing a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,11-Dihydro-10H-dibenzoa,dannulen-10-one typically involves the cyclization of ortho-aryl alkynyl benzyl alcohols and arenes via a formal [5 + 2] annulation reaction. This reaction is mediated by trifluoromethanesulfonic anhydride (Tf2O) and results in the formation of the desired dibenzocycloheptenone structure . The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for 5,11-Dihydro-10H-dibenzoa,dannulen-10-one are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial applications with appropriate optimization of reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

5,11-Dihydro-10H-dibenzoa,dannulen-10-one undergoes various types of chemical reactions, including:

    Oxidation: The ketone functional group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents such as halogens (chlorine, bromine), nitric acid, and sulfuric acid are used under controlled conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.

Scientific Research Applications

5,11-Dihydro-10H-dibenzoa,dannulen-10-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,11-Dihydro-10H-dibenzoa,dannulen-10-one involves its interaction with specific molecular targets and pathways. The compound’s ketone functional group can participate in various chemical reactions, influencing its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,11-Dihydro-10H-dibenzoa,dannulen-10-one is unique due to its specific fused ring system and the presence of a ketone functional group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various research applications. Its ability to undergo diverse chemical reactions further enhances its utility in synthetic chemistry and material science.

Properties

IUPAC Name

tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O/c16-15-10-12-6-2-1-5-11(12)9-13-7-3-4-8-14(13)15/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHDAAZPFFNACM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CC(=O)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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